molecular formula C19H22FN5O2 B2794634 (4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone CAS No. 904446-60-2

(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone

Cat. No.: B2794634
CAS No.: 904446-60-2
M. Wt: 371.416
InChI Key: FHCDGFKAQRFLPO-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Its molecular structure incorporates both a piperazine and a morpholine ring, functional groups that are frequently employed in drug discovery to modulate biological activity and physicochemical properties . The 4-fluorophenyl group is a common pharmacophore known to influence binding affinity and metabolic stability . Compounds featuring a morpholine-substituted pyridazine core, similar to the one in this molecule, have been investigated for their potential as histamine H3 receptor modulators, which are relevant targets for central nervous system disorders such as Alzheimer's disease, cognitive deficits, and sleep-wake cycle regulations . Furthermore, such structural motifs are found in potent and selective inhibitors of key enzymatic targets like PI3 kinase, which is a prominent target in oncology research . The distinct molecular architecture of this compound suggests its primary value as a key intermediate or a targeted scaffold for researchers exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied exclusively For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this product with the care appropriate for laboratory chemicals of unknown full toxicological profile.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCDGFKAQRFLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326859
Record name (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

904446-60-2
Record name (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazinyl Intermediate: The piperazinyl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Morpholinopyridazinyl Group: This step involves the coupling of the morpholinopyridazinyl moiety with the piperazinyl intermediate under controlled conditions.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been studied as an inhibitor of BRG1, BRM, and PB1, which are involved in chromatin remodeling and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Methanone Cores

Fluorophenyl-Piperazine Derivatives
  • 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS: 921230-83-3): Structure: Substitutes the pyridazinone-morpholine group with a 2-fluoropyridin-3-yl moiety. Properties: Molecular formula C₁₆H₁₅F₂N₃O, logP: ~3.3 (predicted).
  • (4-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone (CAS: 333756-93-7): Structure: Features a tosyl (p-toluenesulfonyl) group instead of the pyridazinone-morpholine system. Properties: Molecular weight 362.42 g/mol, with increased hydrophobicity due to the sulfonyl group. Likely exhibits distinct pharmacokinetic profiles compared to the target compound .
Piperazine Derivatives with Heterocyclic Substituents
  • (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1 in ): Structure: Replaces the pyridazinone-morpholine system with a 6-fluoroisoquinoline group. Properties: Higher molecular weight (418.09 g/mol) and logP due to the dichlorobenzyl group. This modification may enhance membrane permeability but reduce aqueous solubility .
  • Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone (): Structure: Simplifies the substituent to a cyclopropyl group. Properties: Smaller molecular size (C₁₄H₁₆FN₃O) likely improves metabolic stability but diminishes target specificity compared to the morpholinylpyridazine-containing compound .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP*
Target Compound C₂₁H₂₂FN₅O₃ 411.43 Pyridazinone-morpholine ~2.8
4-(4-FP)piperazin-1-yl C₁₆H₁₅F₂N₃O 327.31 2-Fluoropyridin-3-yl ~3.3
(4-FP){4-(4-MePhSO₂)piperazin-1-yl} C₁₈H₁₉FN₂O₃S 362.42 Tosyl group ~3.5
Compound 1 () C₂₁H₁₇Cl₂FN₂O 418.09 Dichlorobenzyl, fluoroisoquinoline ~4.1

*logP values estimated using fragment-based methods.

Biological Activity

(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a fluorophenyl group and a morpholinylpyridazine moiety, which may contribute to its interaction with biological targets. Its IUPAC name is 4-(4-fluorophenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Monoamine Oxidase Inhibition :
    • Compounds with similar piperazine and pyridazine structures have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), critical enzymes in neurotransmitter metabolism. For instance, derivatives with similar scaffolds demonstrated significant inhibitory activity against MAO-B, with IC50 values as low as 0.013 µM .
  • Antimicrobial Activity :
    • Related compounds have exhibited antimicrobial properties, potentially making them candidates for treating infections. Studies on piperazine derivatives revealed their effectiveness against various bacterial strains .
  • Cytotoxic Effects :
    • The cytotoxic effects of compounds structurally related to this compound were evaluated using cell lines such as L929. Some derivatives showed selective cytotoxicity, indicating a potential therapeutic window for cancer treatment .

The mechanism of action for this compound likely involves:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as MAO, inhibiting their activity and altering neurotransmitter levels.
  • Receptor Modulation : It may also interact with various receptors involved in signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the MAO inhibitory activity of pyridazine derivatives; found significant inhibition with selectivity for MAO-B .
Study 2 Evaluated cytotoxicity in L929 cells; identified derivatives with low cytotoxicity and potential for therapeutic use .
Study 3 Explored antimicrobial properties; demonstrated effectiveness against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenyl carbonyl chloride with a pre-functionalized piperazine-pyridazine intermediate. Key steps include:

  • Piperazine Functionalization : Reacting 6-morpholin-4-ylpyridazine-3-carboxylic acid with piperazine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
  • Coupling Reaction : Adding 4-fluorobenzoyl chloride to the intermediate under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .
  • Purification : Use flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization in ethanol to achieve >98% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; morpholine N-CH₂ at δ 3.6–3.8 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₄H₂₆FN₅O₂: 436.2041) ensures molecular integrity .
  • X-ray Crystallography : Resolves piperazine-pyridazine dihedral angles (e.g., 45–55°), critical for conformational analysis .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer :

  • Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., against JAK2 or PI3Kγ) at 1–10 µM concentrations .
  • Cellular Uptake : Measure intracellular accumulation in HEK293 cells via LC-MS/MS, normalizing to protein content .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity (e.g., serotonin vs. dopamine receptors) be resolved?

  • Methodological Answer :

  • Assay Optimization : Compare radioligand binding (³H-ketanserin for 5-HT₂A vs. ³H-spiperone for D₂) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in receptor active sites .
  • Data Table :
ReceptorIC₅₀ (nM)Assay TypeReference
5-HT₂A12 ± 2Radioligand
D₂450 ± 50Functional

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce acetyl-protected morpholine (e.g., morpholin-4-yl acetate) to reduce first-pass oxidation .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent PK studies to prolong half-life .
  • Data Analysis : Compare AUC(0–24h) in Sprague-Dawley rats (control: 120 ng·h/mL; with inhibitor: 320 ng·h/mL) .

Q. How do substituent modifications (e.g., replacing morpholine with piperidine) affect target binding and off-target toxicity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs via reductive amination (NaBH₃CN, THF) and screen against kinase panels .
  • Toxicity Profiling : Assess hepatotoxicity in HepG2 cells (LD₅₀: parent compound >100 µM; piperidine analog: 28 µM) .
  • Data Table :
AnalogJAK2 IC₅₀ (nM)HepG2 LD₅₀ (µM)
Parent Compound15>100
Piperidine Analog4528

Key Notes for Experimental Design

  • Contradictions in Evidence : Discrepancies in receptor affinity (e.g., 5-HT₂A vs. D₂) may arise from assay conditions (e.g., cell type, temperature) .
  • Critical Parameters : Monitor reaction pH during coupling steps to avoid piperazine degradation .

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